4-(azepan-1-yl)-5-chloro-1H-pyridazin-6-one
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Overview
Description
4-(Azepan-1-yl)-5-chloro-1H-pyridazin-6-one is a heterocyclic compound that features a pyridazine ring substituted with an azepane group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(azepan-1-yl)-5-chloro-1H-pyridazin-6-one typically involves the reaction of a pyridazine derivative with an azepane derivative under specific conditions. One common method involves the use of a chlorinated pyridazine precursor, which undergoes nucleophilic substitution with an azepane derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The chlorine atom on the pyridazine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydride or potassium carbonate and are carried out in polar aprotic solvents.
Major Products:
Oxidation: N-oxides of the azepane ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Azepan-1-yl)-5-chloro-1H-pyridazin-6-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(azepan-1-yl)-5-chloro-1H-pyridazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and the pyridazine moiety can interact with the active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also play a role in enhancing the binding affinity of the compound to its target.
Comparison with Similar Compounds
- 1-(Azepan-1-yl)-4-chlorophthalazine
- 2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide
- 4-(1-Azepanylmethyl)-3-hydroxy-6H-benzo[c]chromen-6-one
Uniqueness: 4-(Azepan-1-yl)-5-chloro-1H-pyridazin-6-one is unique due to the presence of both the azepane ring and the pyridazine moiety, which confer distinct chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
307508-35-6 |
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Molecular Formula |
C10H14ClN3O |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-(azepan-1-yl)-5-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H14ClN3O/c11-9-8(7-12-13-10(9)15)14-5-3-1-2-4-6-14/h7H,1-6H2,(H,13,15) |
InChI Key |
MYWMVATXEMMDHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=O)NN=C2)Cl |
solubility |
20.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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